2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

Antitumor Ovarian Cancer Cytotoxicity

Sourcing authenticated heterocyclic scaffolds with batch-to-batch reproducibility is critical for SAR-driven drug discovery. Variability in building block quality can derail lead optimization and delay project timelines. 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 779-24-8) directly addresses this challenge: • Core scaffold for JAK2 inhibitors & antitumor leads (IC50 as low as 28 µM vs. ovarian cancer cells) • Validated electron-transporting unit for blue OLED emitters (EQE ~8%) • Definitive IR/MS spectral fingerprints enable QC verification Supplied with consistent purity for reliable lead optimization and device fabrication.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 779-24-8
Cat. No. B8813785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
CAS779-24-8
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CC=CC3=N2
InChIInChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-13-11-8-4-5-9-15(11)14-12/h1-9H
InChIKeyZMVHJRCJDDSDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine: Core Scaffold & Identity


2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (C₁₂H₉N₃, MW 195.22 g/mol) [1] is a heterocyclic compound defined by its fused triazole-pyridine ring system, a structural motif recognized as a privileged scaffold in medicinal chemistry [2]. Its definitive spectral fingerprints—including IR (nujol mull) and MS (75 eV, source temp 130 °C) [1][3]—provide essential verification for quality control in research and procurement. Its role as a core building block is underlined by patented industrial-scale synthetic processes developed by Hoffmann-La Roche [4] and its growing significance in advanced materials, such as its incorporation as an electron-transporting unit in high-efficiency blue OLED emitters [5].

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine: Substitution Risks


Substitution of the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine core with other triazolopyridines or heterocyclic bioisosteres introduces significant, non-linear changes in biological activity, pharmacological selectivity, and physicochemical properties. Comparative data demonstrate that minor modifications to the aryl substituent at the 2-position [1][2] or changes to the heterocyclic core (e.g., pyridine to pyrazine) [3] can dramatically alter antitumor potency, kinase binding profiles, and even application viability in advanced material contexts. This lack of straightforward interchangeability necessitates precise, compound-specific sourcing to ensure experimental reproducibility and avoid costly project delays.

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine: Differentiation Evidence


Antitumor Activity vs. Cisplatin

In a direct comparative study, specific 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine derivatives (compounds 1e and 1w) demonstrated statistically significant, superior in vitro antitumor activity compared to the established chemotherapeutic agent cisplatin against the HO-8910 human ovary cancer cell line [1].

Antitumor Ovarian Cancer Cytotoxicity

JAK2 vs. JAK3 Inhibition Selectivity

While the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine core is a proven scaffold for kinase inhibition [1], systematic structure-activity relationship (SAR) studies on analogous triazolopyridines reveal that key selectivity profiles are exquisitely sensitive to substituent patterns [2].

Kinase Inhibition JAK2 Selectivity

Adenosine Receptor Antagonism

The 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine core has been specifically characterized as a high-affinity ligand for adenosine receptors, exhibiting a distinct pharmacological profile that differentiates it from other heterocyclic antagonists [1].

Adenosine Receptor CNS Research Pharmacological Tool

Blue OLED Emitter Precursor

The 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (TP) unit serves as a critical electron-transporting building block in the synthesis of donor-acceptor (D-A) emitters for high-efficiency blue organic light-emitting diodes (OLEDs) [1].

OLED Blue Emitter Electron-Transporting Material

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine: Application Scenarios


Oncology R&D

Use as a core scaffold for synthesizing novel anticancer agents. The documented antitumor activity of its derivatives against human ovarian cancer cell lines (with IC50 values as low as 28 µM) [1] provides a strong rationale for lead optimization programs focused on improving cytotoxic potency and selectivity over standard-of-care agents like cisplatin.

JAK2 Inhibitor Discovery

Procure as a versatile starting material for designing and synthesizing focused libraries of kinase inhibitors. The triazolopyridine core has been proven to yield potent and selective JAK2 inhibitors [2][3], and the unsubstituted 2-phenyl analog serves as an ideal entry point for exploring structure-activity relationships to fine-tune kinase selectivity and pharmacokinetic properties.

Adenosine Receptor Research

Utilize as a validated pharmacological tool for studying adenosine A2A and A3 receptor pathways. Its characterized high-affinity antagonism profile [4] makes it suitable for in vitro and in vivo investigations into the role of adenosine signaling in conditions such as ischemia, inflammation, and neurodegenerative diseases.

Organic Electronics Synthesis

Employ as a key electron-transporting intermediate in the synthesis of high-performance donor-acceptor (D-A) emitters for OLEDs. The established use of this specific TP unit to achieve external quantum efficiencies approaching 8% in blue OLED devices [5] validates its utility in developing next-generation display and lighting technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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